(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride
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Overview
Description
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its imidazo[1,2-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride typically involves the condensation of appropriate precursors followed by cyclization. One common method includes the reaction of 2-aminopyridine with formaldehyde and an amine under acidic conditions to form the imidazo[1,2-a]pyridine ring system. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. The final product is often purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has shown potential as a bioactive molecule in various biological assays. It can interact with enzymes and receptors, making it a candidate for studying biochemical pathways and mechanisms.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug development.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the tetrahydro and methanamine groups.
Pyridin-2-ylmethanamine: Similar amine functionality but different ring structure.
Tetrahydroimidazo[1,2-a]pyrimidine: Similar ring system but with a different nitrogen arrangement.
Uniqueness
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its versatility in synthesis and potential for diverse applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-6-7-1-3-11-4-2-10-8(11)5-7;;/h2,4,7H,1,3,5-6,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGCPKTRPIGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CC1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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